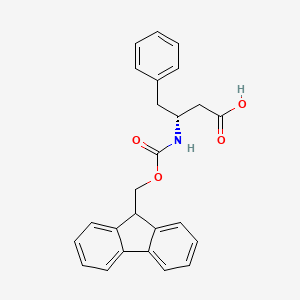

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and stereochemical centers. The compound's complete systematic name reflects its structural complexity, incorporating the fluorenylmethoxycarbonyl protecting group, the amino functionality, and the phenyl-substituted butanoic acid backbone. The (R)-configuration designation indicates the absolute stereochemistry at the chiral center, determined through established priority rules based on atomic number and connectivity patterns.

The molecular formula C₂₅H₂₃NO₄ represents the complete atomic composition of this fluorenylmethoxycarbonyl-protected beta-amino acid derivative. This formula reflects the presence of twenty-five carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms, distributed across the fluorenyl ring system, the methoxycarbonyl linker, the amino acid backbone, and the pendant phenyl group. The systematic classification places this compound within the broader category of fluorenylmethoxycarbonyl-protected amino acids, specifically as a beta-amino acid derivative due to the positioning of the amino group on the third carbon of the butanoic acid chain rather than the typical alpha position found in standard amino acids.

The stereochemical descriptor (R) provides critical information about the three-dimensional arrangement of substituents around the chiral center located at the third carbon position. This designation follows the Cahn-Ingold-Prelog priority system, where the fluorenylmethoxycarbonyl-amino group, the phenylmethyl side chain, the carboxylic acid carbon, and the hydrogen atom are ranked according to their atomic numbers and connectivity patterns. The resulting spatial arrangement defines the absolute configuration as (R), distinguishing this compound from its (S)-enantiomer and establishing its unique three-dimensional molecular architecture.

Comparative Analysis with Fmoc-Protected Amino Acid Derivatives

The structural characteristics of this compound exhibit both similarities and notable differences when compared to other fluorenylmethoxycarbonyl-protected amino acid derivatives. Standard fluorenylmethoxycarbonyl-protected phenylalanine, represented by the structure (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid, differs fundamentally in its backbone length and amino group positioning. While fluorenylmethoxycarbonyl-phenylalanine contains a three-carbon propanoic acid backbone with the amino group at the alpha position, the target compound features a four-carbon butanoic acid backbone with the amino group at the beta position.

The fluorenylmethoxycarbonyl protecting group remains structurally identical across these derivatives, maintaining its characteristic 9H-fluoren-9-ylmethoxycarbonyl configuration. This protecting group consists of a planar fluorenyl ring system connected through a methylene bridge to a carbamate functional group, providing both steric protection and unique spectroscopic properties. The fluorenyl moiety contributes significant aromatic character and potential for pi-pi stacking interactions, while the methoxycarbonyl component serves as an effective amine protecting group that can be selectively removed under basic conditions.

Comparative analysis with fluorenylmethoxycarbonyl-homophenylalanine derivatives reveals closer structural relationships, as these compounds also feature extended carbon chains between the amino group and the carboxylic acid functionality. However, fluorenylmethoxycarbonyl-L-homophenylalanine and fluorenylmethoxycarbonyl-D-homophenylalanine typically refer to alpha-amino acid derivatives with the structure (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid or (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid, respectively. The target compound's beta-amino acid configuration represents a distinct structural class that alters both the spatial arrangement of functional groups and the potential for intermolecular interactions.

| Compound | Backbone Length | Amino Position | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Fluorenylmethoxycarbonyl-Phenylalanine | 3 carbons | Alpha | C₂₄H₂₁NO₄ | 387.43 g/mol |

| Fluorenylmethoxycarbonyl-Homophenylalanine | 4 carbons | Alpha | C₂₅H₂₃NO₄ | 401.46 g/mol |

| This compound | 4 carbons | Beta | C₂₅H₂₃NO₄ | 401.46 g/mol |

Crystallographic Characterization and Space Group Determination

Crystallographic analysis of fluorenylmethoxycarbonyl-protected amino acid derivatives provides essential insights into molecular packing arrangements, intermolecular interactions, and solid-state conformational preferences. While specific crystallographic data for this compound may require experimental determination, comparative studies of related fluorenylmethoxycarbonyl-protected compounds offer valuable structural guidance. The crystallographic behavior of fluorenylmethoxycarbonyl-phenylalanine derivatives demonstrates characteristic features including parallel pi-pi stacking interactions between fluorenyl ring systems and hydrogen bonding networks involving the carbamate and carboxylic acid functional groups.

The fluorenylmethoxycarbonyl protecting group significantly influences crystal packing through its planar aromatic system and potential for intermolecular aromatic interactions. Crystal structure analyses of fluorenylmethoxycarbonyl-phenylalanine reveal preferential formation of one-dimensional fibril networks stabilized by unidirectional hydrogen bonding and parallel pi-pi interactions between both fluorenyl-fluorenyl and phenyl-phenyl aromatic systems. These structural motifs contribute to the formation of stable crystalline arrangements that reflect the inherent molecular symmetry and interaction preferences of the fluorenylmethoxycarbonyl protecting group.

Space group determination for fluorenylmethoxycarbonyl-protected amino acid derivatives typically involves analysis of systematic absences, molecular symmetry elements, and packing efficiency considerations. The presence of a single chiral center in this compound constrains the possible space groups to non-centrosymmetric arrangements, consistent with the compound's inherent chirality. Common space groups for similar fluorenylmethoxycarbonyl-protected amino acid derivatives include P2₁, P2₁2₁2₁, and related non-centrosymmetric space groups that accommodate the molecular asymmetry while optimizing intermolecular packing interactions.

The beta-amino acid configuration of the target compound introduces unique structural constraints that may influence its crystallographic behavior compared to alpha-amino acid derivatives. The altered positioning of the amino group relative to the carboxylic acid functionality creates different hydrogen bonding geometries and potentially modified pi-pi stacking arrangements. These structural differences may result in distinct space group preferences and unit cell parameters that reflect the compound's unique molecular architecture and intermolecular interaction patterns.

Stereochemical Implications of the (R)-Configuration on Molecular Packing

The (R)-stereochemical configuration of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid exerts profound influence on molecular packing arrangements and intermolecular interaction patterns within crystalline and solution-phase assemblies. The absolute stereochemistry determines the spatial orientation of the fluorenylmethoxycarbonyl protecting group, the phenylmethyl side chain, and the carboxylic acid functionality, creating specific geometric constraints that influence how individual molecules associate with one another. This stereochemical control becomes particularly significant in the context of chiral recognition, enantioselective interactions, and the formation of homochiral molecular assemblies.

The (R)-configuration establishes specific dihedral angles and conformational preferences that govern the molecule's three-dimensional shape and interaction surfaces. Comparative analysis with the corresponding (S)-enantiomer reveals how stereochemical differences translate into altered molecular geometries and modified intermolecular contact patterns. The phenylmethyl side chain orientation, determined by the (R)-configuration, influences both the availability of aromatic surfaces for pi-pi stacking interactions and the spatial arrangement of hydrogen bond donors and acceptors along the molecular periphery.

Molecular packing studies of related fluorenylmethoxycarbonyl-protected amino acid derivatives demonstrate the critical role of stereochemistry in determining crystal structure motifs and assembly preferences. The (R)-configuration may favor specific hydrogen bonding networks that differ from those observed in (S)-configured molecules, potentially leading to distinct crystal polymorphs or altered unit cell parameters. These stereochemical effects extend beyond simple molecular recognition to influence bulk material properties including solubility, thermal stability, and mechanical characteristics of crystalline phases.

The implications of (R)-stereochemistry become particularly evident in the context of supramolecular assembly processes, where individual molecules aggregate into larger ordered structures through cooperative noncovalent interactions. The specific spatial arrangement of functional groups dictated by the (R)-configuration may promote or inhibit certain assembly pathways, influencing whether the compound forms one-dimensional fibrils, two-dimensional sheets, or three-dimensional networks. Understanding these stereochemical effects provides crucial insights for predicting and controlling the material properties and potential applications of this compound in various chemical and biochemical contexts.

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNUGHJJKNFCND-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426702 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209252-16-4 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209252-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-beta-homophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in peptide synthesis, suggesting that it may interact with various proteins or enzymes depending on the specific context of its use.

Result of Action

The molecular and cellular effects of Fmoc-D-beta-homophenylalanine’s action would depend on the specific peptides it helps to synthesize. As such, these effects could range widely, from influencing enzyme activity to altering cellular signaling pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Fmoc-D-beta-homophenylalanine. Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and interactions with its targets.

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid, commonly referred to as Fmoc-4-phenylbutyric acid, is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorene moiety attached to an amino acid backbone, which contributes to its unique properties. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 415.5 g/mol |

| CAS Number | 129460-09-9 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit:

- Antimicrobial Activity : Derivatives of fluorenone have shown activity against Gram-positive and Gram-negative bacteria. For instance, modifications in the side chains have led to enhanced antibacterial properties against resistant strains such as Staphylococcus aureus and Bacillus anthracis .

- Antiproliferative Properties : Certain fluorenone derivatives have been identified as effective inhibitors of type I topoisomerase, which is crucial for DNA replication and transcription. This suggests potential applications in cancer therapy .

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study demonstrated that fluorenone derivatives, including those structurally related to this compound, exhibited significant inhibitory effects on bacterial growth. Structural optimizations led to compounds with lower minimum inhibitory concentrations (MICs), indicating their potential as lead compounds for antibiotic development .

-

Anticancer Activity :

- Research focusing on the antiproliferative activity revealed that certain derivatives showed promising results against various cancer cell lines. The introduction of specific alkyl groups enhanced their efficacy, suggesting that the molecular structure can be fine-tuned for better therapeutic outcomes .

- Enzyme Inhibition :

Biological Activity Summary Table

Future Directions

The ongoing research into this compound highlights its potential as a versatile scaffold for drug design. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.

- Structure-Activity Relationship (SAR) : Further exploration of structural modifications to enhance efficacy and reduce toxicity.

- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic potential and safety profiles.

Scientific Research Applications

Applications in Medicinal Chemistry

2.1 Peptide Synthesis

Fmoc-D-beta-homophenylalanine serves as an essential building block in the synthesis of peptides. Its unique structure allows for the incorporation of fluorinated phenyl groups, which can enhance the biological activity and stability of peptides. The Fmoc group is particularly advantageous because it can be removed using mild base conditions, facilitating the sequential addition of amino acids during solid-phase peptide synthesis (SPPS).

Case Study: Anticancer Peptides

Research has demonstrated that peptides synthesized using Fmoc-D-beta-homophenylalanine exhibit increased potency against cancer cell lines. For example, a study reported that peptides containing this compound showed improved binding affinity to specific receptors involved in tumor growth inhibition .

Applications in Drug Design

3.1 Fluorinated Compounds

The introduction of fluorine atoms into drug candidates often enhances their pharmacokinetic properties, such as increased metabolic stability and improved binding interactions with biological targets. Fmoc-D-beta-homophenylalanine's fluorinated derivatives are being explored for their potential to develop new therapeutic agents.

Data Table: Comparison of Fluorinated vs Non-Fluorinated Peptides

| Property | Fluorinated Peptides | Non-Fluorinated Peptides |

|---|---|---|

| Binding Affinity | Higher | Lower |

| Metabolic Stability | Increased | Decreased |

| Solubility | Variable | Generally higher |

Applications in Material Science

4.1 Polymer Chemistry

The unique properties of Fmoc-D-beta-homophenylalanine allow it to be utilized in the development of smart materials and hydrogels. These materials can respond to environmental stimuli, making them suitable for drug delivery systems.

Case Study: Smart Hydrogels

A recent study investigated hydrogels synthesized from Fmoc-D-beta-homophenylalanine derivatives that exhibited pH-responsive behavior. These hydrogels could release encapsulated drugs in response to changes in pH, demonstrating their potential for targeted drug delivery applications .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Backbone Modifications

Preparation Methods

General Synthetic Approach

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid typically involves the following steps:

- Protection of the Amino Group : The amino group is protected using the Fmoc moiety to prevent unwanted reactions during subsequent steps.

- Coupling Reaction : The protected amino acid is coupled with phenylbutanoic acid derivatives under optimized conditions.

- Purification : The final product is purified using chromatographic techniques to ensure high purity.

Reaction Conditions

- Solvents : Commonly used solvents include dimethylformamide (DMF) and dichloromethane (DCM), which facilitate solubility and reaction efficiency.

- Catalysts : Carbodiimides (e.g., DCC or EDC) are often employed as coupling agents to activate carboxylic acids for peptide bond formation.

- Temperature : Reactions are typically carried out at controlled temperatures to avoid side reactions and degradation of sensitive functional groups.

Advanced Techniques in Synthesis

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been employed to enhance reaction rates and yields for similar compounds. This method reduces reaction times significantly compared to conventional heating.

Sonochemical Methods

Sonochemistry, which uses ultrasonic waves, has been explored for synthesizing amino acid derivatives. This technique improves mixing and enhances reaction kinetics, leading to better yields.

Purification Techniques

After synthesis, purification is essential to isolate the target compound from by-products:

- Chromatography : High-performance liquid chromatography (HPLC) or flash chromatography is commonly used to purify this compound.

- Crystallization : In some cases, crystallization can be employed as a secondary purification step, depending on the solubility properties of the compound.

Reaction Mechanisms

Peptide Bond Formation

The key step in the synthesis involves nucleophilic attack by the amino group on an activated carboxylic acid derivative:

$$

\text{R-NH}_2 + \text{R'-COOH} \xrightarrow{\text{DCC/EDC}} \text{R-NHCO-R'}

$$

This mechanism results in the formation of an amide bond, which is central to peptide synthesis.

Deprotection

After synthesis, deprotection of the Fmoc group is performed using mild bases such as piperidine in DMF:

$$

\text{Fmoc-R-NH}2 \xrightarrow{\text{Piperidine}} \text{R-NH}2

$$

This step restores the free amino group for further biochemical applications.

Tabulated Data Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection of Amino Group | Fmoc-Cl, DMF | Prevent undesired reactions |

| Coupling Reaction | Carbodiimides (DCC/EDC), DMF/DCM | Formation of peptide bond |

| Purification | HPLC or flash chromatography | Isolate pure product |

| Deprotection | Piperidine in DMF | Restore free amino group |

Notes on Optimization

- Reaction Yield : Optimization of temperature and solvent ratios can improve yield while minimizing side products.

- Environmental Considerations : Selection of greener solvents and catalysts can reduce environmental impact during synthesis.

- Scale-Up Potential : Industrial production may involve continuous flow systems for large-scale synthesis with enhanced efficiency.

Q & A

Q. What is the structural significance of the Fmoc group in (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid, and how does it facilitate peptide synthesis?

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protective group for the amino group during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., piperidine) while leaving other functional groups intact. This allows sequential coupling of amino acids, critical for constructing complex peptides. The Fmoc group’s UV activity also aids in monitoring reaction progress via HPLC .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and analyze functional groups (e.g., aromatic protons from the phenyl group at ~7 ppm, Fmoc protons at 7.3–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and monitoring synthetic intermediates .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for accurate mass determination) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and reduce side reactions?

Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) and improves yield by enhancing reaction homogeneity .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of the Fmoc-protected intermediate, minimizing aggregation .

- Catalyst use : Coupling agents like HATU or DIC/HOBt enhance amide bond formation efficiency while reducing racemization .

Q. How should researchers design assays to evaluate the biological activity of this compound, given structural analogs with known properties?

Design considerations:

- Target selection : Prioritize enzymes/receptors with binding pockets compatible with the phenyl and Fmoc groups (e.g., proteases, GPCRs) .

- Assay types :

-

Enzyme inhibition : Measure IC₅₀ using fluorogenic substrates.

-

Cellular uptake : Fluorescence tagging (e.g., FITC conjugation) to track intracellular localization .

- Reference analogs : Compare activity to structurally similar compounds (see Table 1) .

Table 1: Bioactive Structural Analogs

Compound Name Key Structural Features Reported Activity 4-(Phenylthio)butanoic acid Phenylthio group Antioxidant properties Fmoc-protected alanine derivatives Fmoc + amino acid backbone Peptide synthesis utility 3-...-4-(3,5-difluorophenyl) acid Difluorophenyl substitution Enhanced enzyme inhibition

Q. What strategies mitigate risks in handling this compound when toxicity data is incomplete?

Risk management approaches:

- Hierarchical testing : Start with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before progressing to in vivo models .

- Exposure controls : Use fume hoods, PPE (nitrile gloves, lab coats), and air monitoring for particulate matter .

- Ecotoxicity extrapolation : Apply read-across models using data from structurally related Fmoc-amino acids .

Q. How can competing reactivities (e.g., Fmoc deprotection vs. ester hydrolysis) be managed during synthesis?

Methodological solutions:

- pH control : Use buffered conditions (pH 8–9) to favor Fmoc removal with piperidine while minimizing ester hydrolysis .

- Temperature modulation : Lower reaction temperatures (0–4°C) slow hydrolysis rates without affecting deprotection efficiency .

- Protecting group orthogonality : Introduce acid-labile tert-butyl esters for carboxyl protection, allowing sequential deprotection .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities between this compound and its analogs?

Steps include:

- Structural alignment : Use computational tools (e.g., molecular docking) to compare binding modes and identify steric/electronic differences .

- Assay standardization : Re-evaluate activities under identical conditions (e.g., buffer pH, cell lines) to isolate structural effects .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., phenyl group substitution correlating with anti-inflammatory activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.